REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:19])[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]2)=[CH:4][CH:3]=1.[CH3:20][N:21](C)C=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:20]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:19])[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]2)=[CH:4][CH:3]=1)#[N:21] |f:2.3.4,^1:33,35,54,73|
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Name
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Quantity
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16.3 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1(CN(C1)C(=O)OC(C)(C)C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1(CN(C1)C(=O)OC(C)(C)C)O
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Name
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Quantity
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250 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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zinc cyanide
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Quantity
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8.7 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
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Quantity
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5.77 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred for 15 h at 100° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 500-mL round-bottom flask, purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated aqueous FeSO4 (500 mL)
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Type
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STIRRING
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Details
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stirred vigorously
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite®
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Type
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CUSTOM
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Details
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the layers from the filtrate were separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (300 mL)
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Type
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WASH
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Details
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the combined organic layers were washed with brine (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/100-1/3) as the eluent
|
Reaction Time |
15 h |
Name
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|
Type
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product
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Smiles
|
C(#N)C1=CC=C(C=C1)C1(CN(C1)C(=O)OC(C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |